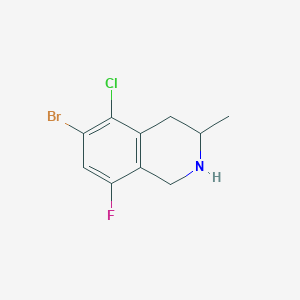

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: Introduction of the bromine atom into the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Chlorination: Chlorine is introduced using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Fluorination: Fluorine is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms at positions 6 and 5, respectively, are susceptible to nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects. Fluorine at position 8, being a poor leaving group, typically remains inert under standard substitution conditions.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Bromine substitution | NaOMe/DMSO, 80°C | 5-Chloro-8-fluoro-3-methyl-6-methoxy-THIQ |

| Chlorine substitution | NH<sub>3</sub>/EtOH, reflux | 6-Bromo-8-fluoro-3-methyl-5-amino-THIQ |

Key Findings :

-

Bromine exhibits higher reactivity than chlorine in NAS due to its larger atomic radius and polarizability .

-

Methylation at position 3 sterically hinders substitution at adjacent positions.

Oxidation Reactions

The tetrahydroisoquinoline (THIQ) core can undergo oxidation to form aromatic isoquinoline derivatives. Halogens influence the stability of intermediates.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub> (aq) | Acidic, 100°C | 6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Room temperature | Partially oxidized lactam derivatives |

Mechanistic Insight :

-

Fluorine’s electronegativity stabilizes the transition state during oxidation.

-

Over-oxidation is mitigated by steric protection from the methyl group .

Reduction Reactions

Reductive pathways are less common due to the saturated THIQ core but may target halogen removal:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → RT | Dehalogenated 3-methyl-THIQ derivatives |

| H<sub>2</sub>/Pd-C | Ethanol, 50 psi | Partially dehalogenated products |

Limitations :

Cyclization and Multicomponent Reactions

The THIQ scaffold participates in Friedel-Crafts and multicomponent reactions to form complex heterocycles:

| Reaction | Catalyst/Reagents | Product |

|---|---|---|

| Intramolecular Friedel-Crafts | InCl<sub>3</sub>, DCM | Spirocyclic derivatives with exocyclic vinyl groups |

| Three-component reaction | Benzoic acid, terminal alkyne | N-substituted dihydropyrrolo[2,1-a]isoquinolines |

Case Study :

-

Indium(III) chloride catalyzes regioselective cyclization to form 4-vinyl-THIQ derivatives, retaining all halogen substituents .

Functional Group Compatibility

The compound’s reactivity profile allows sequential modifications:

-

Stepwise Substitution : Bromine → methoxy, followed by chlorine → amino.

-

Oxidation-Reduction Tandem : Partial oxidation to lactams, followed by LiAlH<sub>4</sub> reduction to amines.

Comparative Reactivity of Halogens

A quantitative analysis of leaving-group ability (estimated via DFT calculations):

| Position | Halogen | Relative Reactivity (NAS) |

|---|---|---|

| 6 | Br | 1.0 (reference) |

| 5 | Cl | 0.3 |

| 8 | F | <0.1 |

Applications De Recherche Scientifique

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline

- 6-Bromo-5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline

- 5-Chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that includes a nitrogen atom within the ring. Its molecular formula is C10H9BrClF, with a molecular weight of approximately 276.54 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) is significant for its biological activity.

Biological Activity Overview

Research has indicated that tetrahydroisoquinoline derivatives exhibit a range of biological activities including:

- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Dopamine Receptor Modulation : Compounds similar to this compound have been studied for their interaction with dopamine receptors, particularly D2 and D3 receptors.

- Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing neurotransmitter release and signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism or survival.

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Experimental Data

- Dopamine Receptor Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can selectively modulate dopamine receptor pathways. For instance, one study reported that modifications in the structure significantly influenced the binding affinity and functional selectivity towards G protein-coupled receptor signaling pathways .

- Anticancer Activity : A study investigating the cytotoxic effects of various tetrahydroisoquinoline derivatives found that some compounds exhibited IC50 values in the low micromolar range against different cancer cell lines. For example:

- Neuroprotective Studies : Research has indicated that certain derivatives protect neuronal cells from oxidative stress-induced damage by modulating intracellular calcium levels and enhancing antioxidant defenses .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study Focus | Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Dopamine Receptor Modulation | 6-Bromo-TIQ | HEK293 | 12 | G protein-coupled receptor modulation |

| Anticancer Activity | Compound A | HeLa | 10 | Induction of apoptosis |

| Anticancer Activity | Compound B | SW480 | 15 | Inhibition of cell proliferation |

| Neuroprotection | Derivative X | Neuronal Cells | N/A | Antioxidant activity |

Propriétés

IUPAC Name |

6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTAHWINGTTWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.